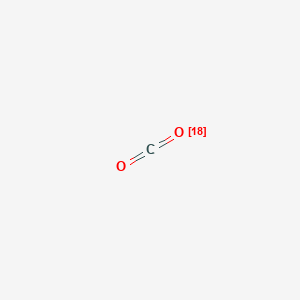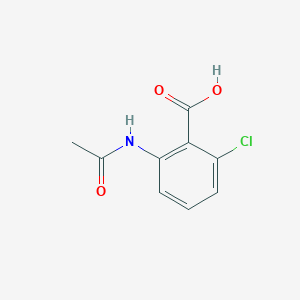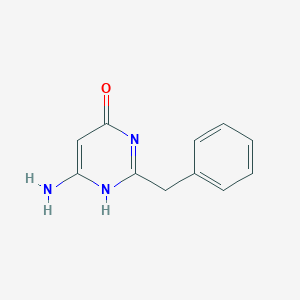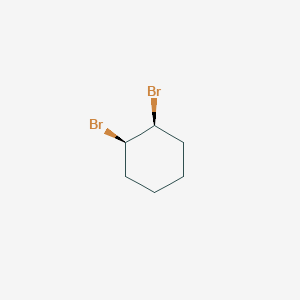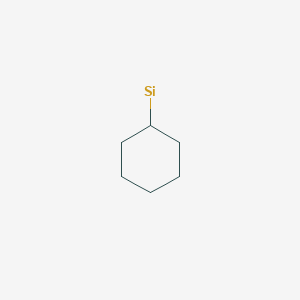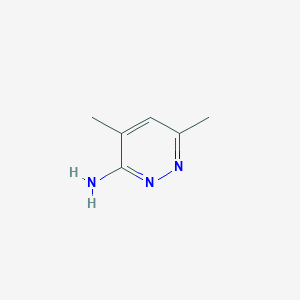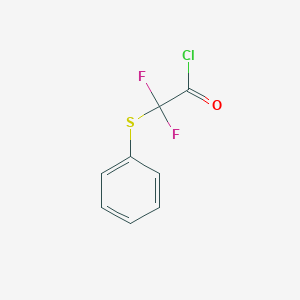
5,5-Dimethylundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylundecane is a hydrocarbon that is commonly used in scientific research due to its unique chemical properties. This compound is a branched alkane with a molecular formula of C13H28, and it is often synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 5,5-Dimethylundecane is not fully understood. However, it is thought that this compound acts as a hydrophobic molecule that can interact with cell membranes and other hydrophobic molecules. This interaction may lead to changes in membrane fluidity and permeability, which can affect cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5-Dimethylundecane are not well characterized. However, it is known that this compound is metabolized in the liver and excreted in the urine. In addition, 5,5-Dimethylundecane has been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-Dimethylundecane in lab experiments is its unique chemical properties, which make it a useful standard for gas chromatography and a model compound for the study of hydrocarbon oxidation and combustion. However, one limitation of using 5,5-Dimethylundecane is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are many future directions for the study of 5,5-Dimethylundecane. One area of interest is the study of the biochemical and physiological effects of this compound, as well as its potential use as a therapeutic agent. Another area of interest is the development of new synthesis methods for 5,5-Dimethylundecane, which could lead to improved yields and reduced costs. Finally, the use of 5,5-Dimethylundecane as a model compound for the study of hydrocarbon oxidation and combustion could lead to the development of new technologies for the efficient and clean burning of hydrocarbon fuels.
Méthodes De Synthèse
5,5-Dimethylundecane can be synthesized using a variety of methods, including the Grignard reaction, the Wurtz reaction, and the Friedel-Crafts alkylation reaction. In the Grignard reaction, 1-bromo-5,5-dimethylundecane is reacted with magnesium to form the Grignard reagent, which is then reacted with an alkyl halide to form 5,5-Dimethylundecane. In the Wurtz reaction, 1-bromo-5,5-dimethylundecane is reacted with sodium to form the sodium salt, which is then reacted with an alkyl halide to form 5,5-Dimethylundecane. In the Friedel-Crafts alkylation reaction, 1-bromo-5,5-dimethylundecane is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form 5,5-Dimethylundecane.
Applications De Recherche Scientifique
5,5-Dimethylundecane is commonly used in scientific research as a solvent and as a standard for gas chromatography. This compound is also used as a reference material for the analysis of diesel fuel and other hydrocarbon mixtures. In addition, 5,5-Dimethylundecane is used as a model compound for the study of hydrocarbon oxidation and combustion.
Propriétés
Numéro CAS |
17312-73-1 |
|---|---|
Nom du produit |
5,5-Dimethylundecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
5,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-10-12-13(3,4)11-8-6-2/h5-12H2,1-4H3 |
Clé InChI |
YQNMYOJSMPRRMP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)CCCC |
SMILES canonique |
CCCCCCC(C)(C)CCCC |
Autres numéros CAS |
17312-73-1 |
Synonymes |
5,5-Dimethylundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



